molecular formula C18H16N2O2 B3054003 N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide CAS No. 57547-34-9

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide

Cat. No. B3054003
CAS RN: 57547-34-9
M. Wt: 292.3 g/mol
InChI Key: DMYXHLDUOCLXTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide” is represented by the linear formula C18H20N2 . The CAS Number is 14120-99-1 . Unfortunately, no further details about the molecular structure were found in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, there are general reactions involving indole derivatives. For instance, the use of an organic redox catalyst enables an efficient electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles through dehydrogenative cyclization of 2-vinylanilides .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 264.374 . Unfortunately, no further details about the physical and chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of N-Substituted Derivatives

    Various N-substituted derivatives of compounds structurally related to N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide have been synthesized, showcasing the chemical versatility of this compound class (Maklakov et al., 2002).

  • Antimicrobial and Antioxidant Properties

    Derivatives of this compound, such as N-benzyl-N-methyl-2-[(1H-indol-3-yl)thio]acetamide, have been studied for their potential antimicrobial and antioxidant activities, indicating their relevance in the development of new therapeutic agents (Basavaraj S Naraboli & J. S. Biradar, 2017).

  • Anxiolytic Activity

    Certain derivatives have been explored for their anxiolytic effects. These studies involve computer prediction of biological activity and experimental validation, highlighting the potential of these compounds in neuroscience research (R. Lutsenko, V. N. Bobyrev, & T. Devyatkina, 2013).

Medical Imaging Applications

  • PET Imaging Studies: Derivatives of this compound have been evaluated in PET imaging studies, particularly in assessing translocator protein expression in infarcted brain tissue, demonstrating their utility in diagnostic imaging (Joji Yui et al., 2010).

Anticonvulsant and Anti-inflammatory Research

  • Evaluation of Anticonvulsant Activity

    Research has been conducted on N-benzyl-2-oxo-acetamide derivatives to determine their affinity to GABAergic biotargets and potential anticonvulsant activity, contributing to the understanding of the pharmacological properties of these compounds (Wassim El Kayal et al., 2022).

  • Anti-inflammatory Activity

    Some derivatives have been synthesized and tested for anti-inflammatory activity, expanding the potential therapeutic applications of these compounds in treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).

Structural and Theoretical Studies

  • Structural Characterization: Extensive spectroscopic and theoretical studies have been conducted on these compounds, including quantum mechanical studies, ligand-protein interactions, and computational analysis, which are vital for understanding their chemical properties and potential biological interactions (Y. Mary et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide is the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus . RdRp is a crucial enzyme in the life cycle of the virus, responsible for the replication of the viral RNA genome.

Mode of Action

This compound interacts with RdRp, inhibiting its function . This interaction prevents the replication of the viral RNA, thereby halting the propagation of the virus within the host organism.

Biochemical Pathways

The inhibition of RdRp disrupts the viral replication pathway. This disruption prevents the synthesis of new viral particles, limiting the spread of the virus within the host .

Result of Action

The result of this compound’s action is the inhibition of viral RNA synthesis by SARS-CoV-2 RdRp . This inhibition limits the spread of the virus within the host, potentially reducing the severity of the infection.

properties

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)17(21)15-11-19-16-10-6-5-9-14(15)16/h2-11,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYXHLDUOCLXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302186
Record name N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57547-34-9
Record name MLS003106287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide was synthesized following scheme I above starting from (1H-indol-3-yl)-oxo-acetyl chloride and benzyl-methyl-amine. Yield (54%). HPLC ret. time 2.96 min, 10-99% CH3CN, 5 min run; 1H NMR (400 MHz, DMSO-d6) δ 12.35 (s, 1H), 8.25 (s, 0.5H), 8.13-8.11 (m, 1.5H), 7.54 (m, 1H), 7.44-7.23 (m, 7H), 4.68 (s, 1H), 4.47 (s, 1H), 2.88 (s, 1.5H), 2.85 (s, 1.5H); ESI-MS 293.3 m/z (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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